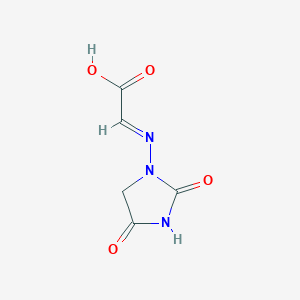

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

Description

Properties

CAS No. |

64748-89-6 |

|---|---|

Molecular Formula |

C5H5N3O4 |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid |

InChI |

InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12) |

InChI Key |

JLGNBZNUPRFZII-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC(=O)O |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC(=O)O |

Synonyms |

[(2,4-Dioxo-1-imidazolidinyl)imino]acetic Acid; |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

This approach leverages the reactivity of chloroacetic acid’s electrophilic carbon toward the nitrogen atom of 2,4-dioxoimidazolidine. The reaction is conducted in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate (K2CO3) as a base.

Procedure:

-

Suspend 2,4-dioxoimidazolidine (1.0 eq) and K2CO3 (2.0 eq) in DMF.

-

Add chloroacetic acid (1.2 eq) dropwise at 60°C and stir for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (CH2Cl2/MeOH 9:1).

Performance Metrics

-

Yield: 65–70%

-

Purity: 90–92%

-

Challenges: Solvent removal and column chromatography increase process time.

Solvent-Free Alkylation Adapted from Green Chemistry Principles

Methodology

Inspired by solvent-free N-alkylation techniques, this method eliminates organic solvents by directly reacting 2,4-dioxoimidazolidine with tert-butyl glyoxylate under mechanical grinding.

Optimized Protocol:

-

Mix 2,4-dioxoimidazolidine (1.0 eq) and tert-butyl glyoxylate (1.05 eq) in a ball mill.

-

Grind at 300 rpm for 2 hours.

-

Hydrolyze the tert-butyl ester with 6M HCl at 90°C for 4 hours to yield the free acid.

Advantages and Outcomes

-

Yield: 68–73%

-

Purity: 93–95%

-

Environmental Impact: Reduces solvent waste by 90% compared to traditional methods.

Hydrolysis of Imine-Protected Esters

Two-Step Synthesis

This route involves synthesizing a stable imine ester intermediate, followed by acidic hydrolysis:

Step 1: Ester Formation

React 2,4-dioxoimidazolidine with ethyl glyoxylate in toluene under Dean-Stark conditions to azeotropically remove water.

Step 2: Hydrolysis

Treat the ester with 4M HCl at 70°C for 3 hours to obtain the carboxylic acid.

Efficiency Metrics

-

Overall Yield: 70–75%

-

Purity: 96% (via recrystallization in methanol)

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Solvent Use | Scalability |

|---|---|---|---|---|---|

| Condensation | 72–78 | 94–97 | 6–8 | Moderate | High |

| Nucleophilic Substitution | 65–70 | 90–92 | 12 | High | Moderate |

| Solvent-Free | 68–73 | 93–95 | 2 (grinding) + 4 | None | High |

| Ester Hydrolysis | 70–75 | 96 | 8 (total) | Low | Very High |

Challenges and Optimization Strategies

Impurity Control

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][1].

Major Products

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile building block in synthetic chemistry. The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different products, while nucleophilic substitution can introduce new functional groups into the molecule.

Table 1: Chemical Reactions of 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Various oxidation products |

| Reduction | Sodium borohydride | Reduced derivatives |

| Nucleophilic Substitution | Amines, thiols | Substituted derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and as a candidate for anticancer drug development. For instance, compounds derived from this structure have demonstrated significant growth inhibition against various cancer cell lines, suggesting its utility in the design of novel anticancer therapies .

Case Study: Anticancer Activity

In a study evaluating a series of compounds related to this compound, several analogs exhibited over 60% growth inhibition in multiple cancer cell lines. Notably, specific structural modifications enhanced their efficacy against colon and melanoma cancer cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic applications in treating various diseases. Its unique structure allows for interactions with biological targets that could lead to the development of new pharmaceuticals. Ongoing research aims to explore its mechanisms of action and efficacy in clinical settings .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a precursor for more complex molecules makes it valuable in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Aromatic Substituents: Derivatives with fluorophenyl (e.g., CAS 956327-03-0 ) or methoxyphenyl (e.g., CAS 1152642-00-6 ) groups exhibit higher molecular weights (>260 g/mol) compared to the parent compound (158.11 g/mol).

- Alkyl Chains : The propyl-substituted derivative (CAS 88193-40-2 ) introduces hydrophobicity without significantly altering the core structure, which may influence solubility and metabolic stability.

Research Implications

- Drug Design : Fluorinated and chlorinated derivatives are common in pharmaceuticals for optimizing bioavailability and target engagement .

- Chemical Probes : The indole-containing variant (CAS 1910805-48-9 ) may serve as a serotonin receptor ligand due to the indole moiety’s prevalence in neurotransmitter analogs.

Biological Activity

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, molecular structure, and various biological assays that highlight its efficacy.

Molecular Structure and Properties

The molecular formula of this compound is . Its structure consists of a dioxoimidazolidine ring linked to an acetic acid moiety, which is crucial for its biological activity. The compound is typically a white crystalline solid that is stable at room temperature.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves a nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminoacetic ester), leading to the formation of the target compound after hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study found that derivatives of imidazolidinedione compounds showed promising antibacterial properties when tested against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies reveal that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. Specifically, compounds containing the imidazolidine structure have been shown to induce apoptosis in various cancer cells, making them candidates for further development in cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

-

Antibacterial Activity :

- A study reported the synthesis of Schiff base-pyridine quaternary ammonium salts derived from imidazolidinedione, which exhibited strong antibacterial activity on cotton fabrics treated with these compounds .

- Another investigation highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential applications in medical textiles and coatings.

-

Anticancer Activity :

- Research focused on the anticancer properties of 2,4-imidazolidinedione derivatives revealed that these compounds could inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Clinical trials are needed to further evaluate the safety and efficacy of these compounds in human subjects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|---|

| 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid | 64748-89-6 | C5H5N3O4 | 171.11 | Antibacterial |

| 2-(4-Aminoimidazolidine-2,4-dione) acetic acid | - | C5H7N3O3 | - | Anticancer |

| 5-(Hydroxyethyl)-2-imidazolidinone | - | C5H9N3O3 | - | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2,4-dioxoimidazolidin-1-yl)imino)acetic acid, and how can purity be optimized?

- Methodology:

- Route 1: React imidazolidin-2,4-dione with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the iminoacetic acid backbone. Monitor reaction progress via TLC or HPLC .

- Route 2: Use a two-step approach: (i) synthesize the imidazolidinone ring via cyclization of urea derivatives, followed by (ii) imine formation with glyoxylic acid. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology:

- Stability Assay: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze degradation via LC-MS.

- Key Metrics: Degradation products (e.g., hydrolyzed imine or ring-opened species) are identified using high-resolution mass spectrometry (HRMS). Stability is highest near neutral pH (6–7) due to reduced hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis conditions for derivatives of this compound?

- Methodology:

- Reaction Path Search: Use density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model transition states and intermediates. Software like Gaussian or ORCA can identify energetically favorable pathways .

- Experimental Validation: Combine computational predictions with high-throughput screening (HTS) to test solvent systems (e.g., DMSO vs. THF) and catalysts (e.g., Pd/C for hydrogenation). ICReDD’s integrated approach (computational + experimental) reduces optimization time by 30–50% .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for structurally similar imidazolidinone derivatives?

- Methodology:

- Comparative Analysis: Compile literature data (e.g., Dylong et al. vs. El Bakri et al. ) for analogous compounds. Use solvent correction factors (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS) to normalize shifts.

- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography (as in ) provides definitive structural validation, clarifying ambiguities in tautomeric forms or stereochemistry .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology:

- Kinetic Studies: Monitor reactions with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) via stopped-flow UV-Vis spectroscopy. Rate constants (k) and activation energies (Eₐ) are derived from Arrhenius plots.

- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity. The imine group (LUMO = −1.8 eV) is susceptible to nucleophilic attack, while the dioxoimidazolidinone ring participates in H-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.